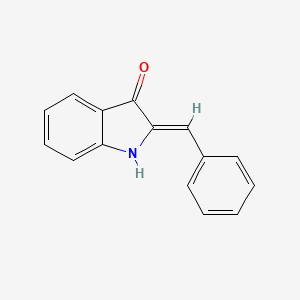

2-Benzylidene-1,2-dihydro-indol-3-one

Description

Contextual Overview of Indole (B1671886) Derivatives in Chemical Research

Indole, a heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a foundational structure in a vast array of natural products and synthetic molecules. wikipedia.org Its derivatives are of paramount importance in medicinal chemistry, forming the core of numerous pharmaceuticals. chemeurope.comtcichemicals.com The indole scaffold's rich chemistry and ability to interact with various biological targets have led to its incorporation into drugs with a wide spectrum of activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. chemeurope.combyjus.com

The versatility of the indole nucleus allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. tcichemicals.com Researchers continuously explore new indole-based molecules to address significant health challenges, such as drug-resistant cancers, neurodegenerative diseases, and infectious agents. wikipedia.orgtestbook.com The ability to synthesize a diversity of indole-containing compounds makes it a privileged scaffold in modern drug discovery and materials science. chemeurope.comtestbook.com

Historical Perspectives on the Discovery and Initial Academic Investigations of the 2-Benzylidene-1,2-dihydro-indol-3-one Core

The history of the this compound core is intrinsically linked to the development of fundamental organic reactions. The journey to this specific molecule involves two key historical milestones: the synthesis of the indole nucleus and the development of condensation reactions.

The foundational method for creating the indole ring system, the Fischer indole synthesis, was discovered by Emil Fischer in 1883. wikipedia.orgchemeurope.comtestbook.com This reaction involves treating a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole heterocycle. wikipedia.orgbyjus.com While not directly producing the target molecule, the Fischer synthesis provided the chemical understanding and pathways to access the necessary oxindole (B195798) (1,2-dihydro-indol-3-one) precursor.

The final step to create the this compound structure is achieved through a Knoevenagel condensation. This reaction, named after German chemist Emil Knoevenagel and first reported in the 1890s, involves the reaction of a carbonyl group (like an aldehyde) with a compound containing an active methylene (B1212753) group (like oxindole). wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base, such as an amine like piperidine, and results in the formation of a new carbon-carbon double bond. researchgate.netnih.gov The condensation of oxindole with benzaldehyde (B42025) under these conditions yields the this compound scaffold, a method that continues to be a primary route for its synthesis. organic-chemistry.orgkthmcollege.ac.in

Structural Significance and Academic Relevance of the this compound Core in Research

The this compound core is a rigid, planar structure that serves as an excellent scaffold for presenting various chemical functionalities in a defined three-dimensional space. The exocyclic double bond introduces geometric isomerism (E/Z configurations), which can significantly influence biological activity. organic-chemistry.org The core structure consists of an electron-rich indole nucleus and an α,β-unsaturated ketone moiety, both of which are known to participate in crucial interactions with biological macromolecules.

This scaffold has gained significant academic relevance as a "privileged structure" due to its ability to bind to multiple biological targets. Research has shown that derivatives of this core can act as inhibitors for a variety of enzymes and receptors. For instance, they have been investigated as kinase inhibitors, particularly targeting Aurora A kinase, which is implicated in cancer. organic-chemistry.org Other studies have explored their potential as ligands for α-synuclein fibrils, which are involved in neurodegenerative disorders like Parkinson's disease. wikipedia.orgnih.gov The structural framework is also found in molecules designed to treat inflammatory conditions like inflammatory bowel disease (IBD). rsc.org

The academic interest is driven by the synthetic accessibility of the scaffold and the ease with which substitutions can be made on both the indole ring and the benzylidene ring. This allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity for a given biological target. nih.govrsc.org

Scope and Objectives of Current Academic Research on this compound

Contemporary research on the this compound scaffold is diverse and primarily focused on its therapeutic potential. Key objectives of ongoing academic investigations include:

Anticancer Drug Discovery: A major area of focus is the development of derivatives as potent and selective inhibitors of protein kinases, such as Aurora kinases, which are overexpressed in many cancers. organic-chemistry.org The goal is to design compounds that can arrest the cell cycle and induce apoptosis in tumor cells with minimal toxicity to healthy tissues.

Neurodegenerative Disease Research: Researchers are synthesizing and evaluating derivatives for their ability to bind to and modulate the aggregation of misfolded proteins like α-synuclein and tau, which are hallmarks of diseases such as Alzheimer's and Parkinson's. wikipedia.orgnih.gov The objective is to develop diagnostic imaging agents or therapeutic molecules that can interfere with the disease progression.

Anti-inflammatory Agents: The scaffold is being explored for the development of new treatments for chronic inflammatory diseases. rsc.org Studies are aimed at discovering compounds that can inhibit key inflammatory pathways, such as those mediated by TNF-α, to reduce inflammation in conditions like IBD. rsc.org

Antimicrobial Agents: Given the urgent need for new antibiotics, some research groups are investigating the antibacterial properties of this scaffold against drug-resistant pathogens. nih.govnih.gov The objective is to identify novel molecular structures that can overcome existing resistance mechanisms.

The overarching goal across these research areas is to systematically explore the structure-activity relationships of the this compound core to develop lead compounds for new and effective therapeutics.

Research Data on this compound Derivatives

The following tables summarize key findings from various research studies on derivatives of the this compound scaffold, highlighting their investigated biological activities.

Table 1: Investigated Therapeutic Targets and Activities

| Research Area | Specific Target/Model | Key Findings | Citations |

|---|---|---|---|

| Oncology | Aurora A Kinase | Derivatives designed based on the inhibitor Tripolin A showed inhibitory activity, with compound AK34 identified as a potent inhibitor (IC50 = 1.68 μM). | organic-chemistry.org |

| Neurodegeneration | α-Synuclein Fibrils | Derivatives were synthesized as potential ligands. While the basic scaffold showed modest affinity, modifications led to improved binding and selectivity over other protein aggregates like Aβ and tau fibrils. | wikipedia.orgnih.govnih.gov |

| Inflammatory Disease | Inflammatory Bowel Disease (IBD) Model | Certain derivatives showed potent inhibitory effects on the adhesion of monocytes to colon epithelial cells induced by TNF-α, a key event in IBD. | rsc.org |

| Antimicrobial | Drug-Resistant Bacteria | Related 2-benzylidene scaffolds have shown activity against resistant pathogens like MRSA and multidrug-resistant Acinetobacter baumannii. | rsc.orgnih.gov |

Table 2: Structure-Activity Relationship (SAR) Insights

| Scaffold Position | Modification | Impact on Activity | Citations |

|---|---|---|---|

| Indolin-2-one Nitrogen | Alkylation (e.g., N-benzyl group) | Increased binding affinity and selectivity for α-synuclein fibrils compared to the unsubstituted compound. | wikipedia.orgnih.gov |

| Benzylidene Ring | Introduction of a para-nitro group | Enabled separation of Z,E and E,E isomers and identified the Z,E configuration as more active for α-synuclein binding. | wikipedia.orgnih.gov |

| Benzylidene Ring | Hydroxyl groups | Their position and number were found to be critical for Aurora A kinase inhibition. | organic-chemistry.org |

| Core Structure | Homologation (single to diene) | Increased affinity for α-synuclein fibrils. | wikipedia.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-benzylidene-1H-indol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-12-8-4-5-9-13(12)16-14(15)10-11-6-2-1-3-7-11/h1-10,16H/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFPHXCDBVJHSP-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 2 Benzylidene 1,2 Dihydro Indol 3 One

Classical and Contemporary Synthetic Routes to 2-Benzylidene-1,2-dihydro-indol-3-one and its Analogues

The synthesis of the this compound scaffold, commonly known as the aurone (B1235358) scaffold, has evolved from classical condensation reactions to modern catalytic and multi-component strategies. These methods offer various levels of efficiency, substrate scope, and stereoselectivity.

Condensation Reactions and Catalytic Approaches for Scaffold Construction

The most traditional and widely employed method for synthesizing aurones is the Claisen-Schmidt or Knoevenagel condensation. mdpi.comnih.govwikipedia.orgnumberanalytics.com This approach involves the reaction of a benzofuran-3(2H)-one with a substituted benzaldehyde (B42025) under either acidic or basic conditions. mdpi.comresearchgate.net While effective, this method can sometimes result in low yields and necessitates the prior synthesis of the benzofuran-3(2H)-one precursor. acs.org

To overcome the limitations of classical methods, significant research has focused on catalytic approaches. An early method involved the oxidative cyclization of 2'-hydroxychalcones using stoichiometric amounts of heavy metal salts like mercury(II) acetate. mdpi.com However, the toxicity of these reagents has led to the development of more environmentally benign catalytic systems.

Recent advancements have seen the emergence of gold- and palladium-based catalysts for aurone synthesis. A notable example is the gold(I)-catalyzed cyclization of 2-(1-hydroxyprop-2-ynyl)phenols, which provides a highly regio- and stereoselective route to aurones in a three-step process. acs.org Another innovative approach utilizes a palladium-on-gold (Pd-on-Au) bimetallic nanoparticle catalyst supported on ceria (CeO2) for the direct catalytic synthesis of aurones from simple chalcones using oxygen from the air as the sole oxidant. shokubai.org This method represents a significant step forward by avoiding stoichiometric toxic reagents and enabling selectivity that was previously challenging to achieve. shokubai.org Furthermore, organocatalytic methods, such as the use of tributylphosphine (B147548) to induce the regioselective 5-exo cyclization of o-alkynoylphenols, have also been developed, offering a metal-free alternative for aurone synthesis. oup.com

| Catalyst/Reagent | Starting Material(s) | Key Features |

| Base (e.g., NaOH, KOH) or Acid | Benzofuran-3(2H)-one and Benzaldehyde | Classical Knoevenagel/Claisen-Schmidt condensation. mdpi.comnumberanalytics.com |

| Mercury(II) acetate | 2'-Hydroxychalcone | Oxidative cyclization, but uses toxic heavy metals. mdpi.com |

| Gold(I) catalyst | 2-(1-Hydroxyprop-2-ynyl)phenol | Highly regio- and stereoselective three-step synthesis. acs.org |

| Pd-on-Au/CeO2 | Chalcone | Direct catalytic synthesis using O2 as oxidant; avoids toxic reagents. shokubai.org |

| Tributylphosphine | o-Alkynoylphenol | Organocatalytic, metal-free, regioselective 5-exo cyclization. oup.com |

| Palladium catalyst | ortho-Halo phenol (B47542) and terminal alkyne | Carbonylative cyclization using formic acid as a CO source. nih.gov |

Multi-component Reactions for Advanced Scaffold Assembly

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency and molecular diversity. nih.gov While the direct application of MCRs for the synthesis of the this compound scaffold is not as extensively documented as for other heterocyclic systems, related strategies have been developed. For instance, one-pot, three-component reactions have been successfully employed for the synthesis of functionalized indole (B1671886) derivatives, which are structurally related to the aza-analogs of aurones. semanticscholar.org These reactions often proceed through a cascade of events, such as Knoevenagel condensation followed by intramolecular nucleophilic additions, to rapidly build molecular complexity from simple precursors. semanticscholar.org The development of MCRs specifically targeting the aurone scaffold remains an active area of research, promising more streamlined and diversity-oriented synthetic routes in the future.

One-Pot Synthetic Protocols and Their Optimization

One-pot syntheses, which combine multiple reaction steps in a single flask without the isolation of intermediates, are highly desirable for improving synthetic efficiency and reducing waste. nih.gov Several one-pot procedures for the synthesis of aurone analogues and related structures have been reported. For example, a one-pot, three-component synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives has been achieved in water under catalyst-free conditions, highlighting the potential for environmentally friendly approaches. researchgate.net

In the context of aurone synthesis, a scavenging approach has been developed to simplify purification. This method utilizes an excess of the aldehyde reactant to drive the condensation reaction to completion, followed by the addition of a scavenger, such as isoniazid, to selectively remove the unreacted aldehyde. mdpi.com This strategy avoids the need for traditional column chromatography, making the process more efficient and scalable. mdpi.com Optimization of these one-pot protocols often involves screening different catalysts, solvents, and reaction conditions to maximize yield and purity.

Functionalization and Derivatization Strategies of the this compound Core

The biological activity of aurones can be significantly modulated by introducing various substituents onto the core scaffold. Therefore, developing versatile functionalization and derivatization strategies is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies.

Substituent Effects on Synthetic Yield and Selectivity

The nature and position of substituents on both the benzofuranone ring and the benzylidene moiety can have a profound impact on the yield and selectivity of the synthetic reactions. For instance, in the palladium-catalyzed synthesis of aurones from chalcones, the presence of electron-withdrawing groups on the phenyl ring of the chalcone, such as chloro or nitro groups, was found to be crucial for the formation of aurones. nih.gov Conversely, strong electron-donating groups like hydroxy or methoxy (B1213986) led to the formation of isoflavones instead. nih.gov

Theoretical studies using Density Functional Theory (DFT) have provided further insights into how substituents influence the electronic properties of the aurone scaffold. researchgate.net Electron-withdrawing groups generally lead to a bathochromic shift in the absorption spectra, while electron-donating groups have the opposite effect. researchgate.net These electronic perturbations can also influence the reactivity of the scaffold in subsequent derivatization reactions.

| Substituent Type (on Benzylidene Ring) | Effect on Aurone Synthesis (from Chalcones) | Reference |

| Electron-withdrawing (e.g., -Cl, -NO2) | Favors aurone formation. | nih.gov |

| Strong electron-donating (e.g., -OH, -OCH3) | Favors isoflavone (B191592) formation. | nih.gov |

| Weak electron-donating (e.g., -Et) | Results in a mixture of aurone and isoflavone. | nih.gov |

N-Alkylation and Ring Modification Approaches

For aza-aurones, where the oxygen atom of the furanone ring is replaced by a nitrogen atom, N-alkylation provides a straightforward method for introducing structural diversity. mdpi.com The synthesis of 3-(benzylidene)indolin-2-one derivatives, which are aza-aurones, often involves a condensation reaction followed by N-alkylation using an alkyl halide in the presence of a base like sodium hydride. nih.gov This approach allows for the introduction of various alkyl and benzyl (B1604629) groups at the nitrogen position, which has been shown to influence biological activity. nih.gov

Ring modification strategies, such as annulation reactions, offer a pathway to more complex, fused heterocyclic systems. Aurones can participate as α,β-unsaturated ketones in cycloaddition reactions. For example, they can react with α-imino rhodium carbenes to form 2,3-dihydropyrrole derivatives. nih.gov They can also undergo [3+2] cycloaddition reactions with 2-benzylidene-1-indenones to construct indanone-fused cyclopentane (B165970) frameworks with multiple chiral centers. nih.gov These reactions demonstrate the versatility of the aurone scaffold as a building block for the synthesis of novel and structurally diverse heterocyclic compounds.

Synthesis of Spiro and Fused Heterocyclic Analogues

The inherent reactivity of the exocyclic double bond in this compound derivatives makes them excellent candidates for cycloaddition reactions to generate spirocyclic and fused heterocyclic systems. One of the most powerful methods for this purpose is the 1,3-dipolar cycloaddition reaction.

A prominent example involves the reaction of azomethine ylides with this compound derivatives. Azomethine ylides, typically generated in situ from the decarboxylative condensation of an α-amino acid like sarcosine (B1681465) with isatin (B1672199), react with the activated double bond of the benzylideneoxindole to afford novel dispiro[oxindole-pyrrolidine] systems. researchgate.net This reaction proceeds with high regioselectivity, leading to the formation of complex spiroheterocycles containing both oxindole (B195798) and pyrrolidine (B122466) moieties. The reaction between isatin, sarcosine, and (Z)-2-(arylmethylidene)-1-benzothiophen-3(2H)-ones, an analogue of benzylideneoxindole, has been shown to produce dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline]-2'',3-diones. researchgate.net This highlights a versatile strategy for accessing structurally diverse spiro compounds.

The synthesis of spiro[indoline-pyridine]-dicarboxylates can be achieved through the reaction of azomethine ylides with Morita-Baylis-Hillman (MBH) carbonates of isatins. researchgate.net Furthermore, three-component reactions involving isoquinoline (B145761) or quinoline (B57606), an isocyanide, and an isatylidene malononitrile (B47326) can yield functionalized spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] and spiro[indoline-3,2′-pyrrolo[1,2-a]quinolines], respectively. researchgate.net These reactions often proceed with high diastereoselectivity and in good yields, demonstrating the efficiency of multicomponent strategies in building molecular complexity. researchgate.net

Domino reactions provide another efficient route to fused heterocyclic analogues. For instance, the base-promoted domino cyclization of MBH carbonates of isatins with 3-(o-hydroxybenzylidene)indolin-2-ones leads to the formation of dihydrobenzofuran-fused spirocyclopentane-1,2-diindolin-one scaffolds. researchgate.net The choice of base can influence the diastereoselectivity of the product. researchgate.net

The following table summarizes representative examples of the synthesis of spiro and fused heterocyclic analogues.

| Starting Materials | Reagents/Conditions | Product Type |

| Isatin, Sarcosine, (Z)-2-(arylmethylidene)-1-benzothiophen-3(2H)-one | 1,3-Dipolar Cycloaddition | Dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline]-2'',3-diones |

| Isoquinoline, Cyclohexyl isocyanide, Isatylidene malononitriles | Three-component reaction, Refluxing dichloromethane | Spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] |

| MBH carbonates of isatins, 3-(o-Hydroxybenzylidene)indolin-2-ones | Base-promoted domino cyclization | Dihydrobenzofuran-fused spirocyclopentane-1,2-diindolin-one scaffolds |

| (E)-2-Aryl-1-nitroethenes, Isatins, α-Amino acids | [3+2] Cycloaddition, Microwave irradiation | Spiro[pyrrolidine-2,3′-oxindoles] |

Chemo- and Regioselective Synthesis of Novel Derivatives

The development of chemo- and regioselective synthetic methods is crucial for accessing specific isomers of novel derivatives of this compound, which is essential for structure-activity relationship studies.

Imino Diels-Alder reactions have been effectively utilized for the synthesis of novel quinoline derivatives. The reaction of Schiff's bases with dienes like cyclopentadiene (B3395910) and 3,4-dihydro-2H-pyran, often catalyzed by Lewis acids such as indium trichloride, can afford new quinoline derivatives in good yields. researchgate.net The catalyst plays a significant role in controlling the regioselectivity of these [4+2] cycloadditions.

The synthesis of functionalized spiro[pyrrolidine-2,3′-oxindoles] can be achieved with high chemo- and regioselectivity via a [3+2] cycloaddition reaction under microwave irradiation. mdpi.com The reaction of substituted isatins, various α-amino acids, and (E)-2-aryl-1-nitroethenes proceeds in a highly selective manner to yield the desired spirooxindole derivatives. mdpi.com The stereochemistry of the resulting products can be confirmed through techniques like single-crystal X-ray crystallography. mdpi.com

Furthermore, the reduction of the exocyclic double bond in this compound derivatives can be performed chemoselectively. For instance, the reduction of (2-oxoindolin-3-ylidene)acetonitriles can be achieved using zinc dust in the presence of hydrochloric acid to yield (2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles. mdpi.com This selective reduction of the C=C bond without affecting the nitrile or the amide functionality is a valuable transformation for creating new derivatives. mdpi.com

The following table presents examples of chemo- and regioselective synthetic strategies.

| Reaction Type | Substrates | Catalyst/Reagents | Product | Selectivity |

| Imino Diels-Alder Reaction | Schiff's bases, Dienes (e.g., cyclopentadiene) | Indium Trichloride (InCl₃) | Quinoline derivatives | Regioselective |

| [3+2] Cycloaddition | Substituted isatins, α-Amino acids, (E)-2-Aryl-1-nitroethenes | Microwave irradiation | Spiro[pyrrolidine-2,3′-oxindoles] | Chemo- and Regioselective, Diastereoselective |

| Reduction | (2-Oxoindolin-3-ylidene)acetonitriles | Zinc dust, Hydrochloric acid | (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetonitriles | Chemoselective |

| Annulation Reaction | 2-Indolyl allyl carbonates, Enals | N-heterocyclic carbene (NHC)/Iridium | Pyrrolo[1,2-a]indoles and Pyridine[1,2-a]indoles | Regiodivergent, Diastereo- and Enantioselective |

Chemical Reactivity and Mechanistic Studies of 2 Benzylidene 1,2 Dihydro Indol 3 One

Exploration of Reaction Pathways and Transformation Mechanisms

The reactivity of 2-benzylidene-1,2-dihydro-indol-3-one is characterized by its conjugated α,β-unsaturated ketone system, which serves as a versatile platform for various chemical transformations. Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have elucidated the pathways through which this molecule engages in cycloaddition, ring-opening, and addition reactions. researchgate.net

Cycloaddition Reactions and Their Regioselectivity

Cycloaddition reactions are a cornerstone of the reactivity of this compound and its analogs, providing access to complex polycyclic and spirocyclic frameworks. researchgate.net These reactions, particularly [3+2] and [4+2] cycloadditions, are powerful tools for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

[3+2] Cycloadditions: The molecule readily participates in 1,3-dipolar cycloadditions. For instance, the reaction of its derivatives with azomethine ylides, generated from isatin (B1672199) and amino acids, leads to the formation of complex dispiro-pyrrolizidine/pyrrolidine-oxindole systems. arabjchem.org The regioselectivity of these reactions—determining which ends of the dipole and the dipolarophile connect—is a critical aspect. It is highly dependent on the electronic and steric properties of both the this compound derivative (the dipolarophile) and the 1,3-dipole. arabjchem.org Computational studies, using Frontier Molecular Orbital (FMO) theory, are often employed to rationalize the observed regioselectivity. nih.gov In some cases, steric hindrance can lead to a complete reversal of the expected regioselectivity. arabjchem.org For example, the reaction of (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones with azomethine ylides has been shown to be highly regioselective, with the specific isomer formed being dependent on the substituents on both reactants. arabjchem.org

[4+2] Cycloadditions (Diels-Alder): As a dienophile, the exocyclic double bond of this compound can react with dienes in Diels-Alder reactions to form six-membered rings. nih.gov The regioselectivity of these reactions, often favoring para and endo products, can also be explained by FMO calculations. nih.gov

The table below summarizes the regiochemical outcomes observed in cycloaddition reactions involving similar scaffolds.

| Reactants | Cycloaddition Type | Key Finding on Regioselectivity | Reference |

| 2-Benzylidene-1-indenones and functional olefins | [3+2] | The reaction proceeds with high regioselectivity under mild conditions using DABCO as a base. rsc.org | rsc.org |

| (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones and azomethine ylides | 1,3-Dipolar | Reaction is regioselective and stereospecific; regiochemistry depends on the structure of both dipole and dipolarophile. arabjchem.org | arabjchem.org |

| 6,7-Indolyne and 2-substituted furans | [4+2] | Remarkable regioselectivity is observed, which is reversed depending on whether substituents are electron-donating or withdrawing. nih.gov | nih.gov |

| exo-2-Oxazolidinone dienes and Knoevenagel adducts | Diels-Alder [4+2] | Good regio- and stereoselectivity is observed, favoring the para-endo cycloadducts, rationalized by FMO calculations. nih.gov | nih.gov |

Ring Opening and 1,4-Addition Reactions

The conjugated system of this compound is susceptible to nucleophilic attack. This can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon of the exocyclic double bond (1,4-addition or Michael addition). libretexts.orgyoutube.com

1,4-Addition: This pathway is common for conjugated systems. The attack of a nucleophile at the β-carbon generates a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation yields the 1,4-adduct. This reaction is fundamental to many synthetic transformations.

1,2- vs. 1,4-Addition: The competition between 1,2- and 1,4-addition is often influenced by reaction conditions. libretexts.orgmasterorganicchemistry.com When a conjugated diene is attacked by an electrophile, it can lead to a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic cation intermediate. libretexts.org

Ring-Opening Reactions: While less common as a direct reaction of the parent compound, ring-opening pathways can be part of sequential reactions. For instance, in related systems, the initial formation of a spirocyclic product can be followed by an intramolecular ring-opening and subsequent ring expansion to yield different heterocyclic frameworks. researchgate.net Reductive metabolism of related benzisoxazole-indole structures has also been shown to proceed via cleavage of either the N-O bond of the isoxazole (B147169) ring or the C-N bond linking the two heterocyclic moieties, representing a form of ring opening. nih.gov

Reaction Kinetics and Thermodynamic Considerations

Kinetic and thermodynamic factors play a crucial role in determining the product distribution and reaction pathways of this compound.

Kinetic vs. Thermodynamic Control: In addition reactions to the conjugated system, the reaction outcome can be governed by either kinetic or thermodynamic control. masterorganicchemistry.com At lower temperatures, reactions are often irreversible, and the major product is the one that is formed fastest (the kinetic product), which corresponds to the reaction pathway with the lowest activation energy. libretexts.orgmasterorganicchemistry.com At higher temperatures, an equilibrium can be established between the products, favoring the most stable isomer (the thermodynamic product). libretexts.orgmasterorganicchemistry.com For instance, in the addition of HBr to 1,3-butadiene, the 1,2-adduct is the kinetic product, while the more substituted and thus more stable 1,4-adduct is the thermodynamic product. libretexts.org

Isomerization Kinetics: The exocyclic double bond of 3-benzylideneindolin-2-one (B1620751) derivatives can exist as E and Z diastereomers. The interconversion between these isomers has been studied, revealing that the process often follows first-order kinetics. nih.gov A time-dependent kinetic study of the isomerization of several E/Z diastereomers in DMSO-d6 at room temperature allowed for the calculation of rate constants (k) and half-lives (t1/2), demonstrating the dynamic nature of this equilibrium. nih.gov Photochemical methods, for example using a microfluidic photo-reactor, can also be employed to control the E–Z isomerization. rsc.org

The table below presents kinetic data for the isomerization of selected 3-benzylidene-2-oxo-indoline derivatives. nih.gov

| Compound | Initial E:Z Ratio | Final E:Z Ratio | Rate Constant, k (s⁻¹) | Half-life, t₁/₂ (h) | Reference |

| 5a | 87:13 | 48:52 | 2.15 x 10⁻⁵ | 8.96 | nih.gov |

| 5b | 83:17 | 52:48 | 1.63 x 10⁻⁵ | 11.81 | nih.gov |

| 5d | 83:17 | 63:37 | 1.05 x 10⁻⁵ | 18.35 | nih.gov |

| 6a | 100:0 | 85:15 | 0.49 x 10⁻⁵ | 39.22 | nih.gov |

Influence of Substituents on Chemical Transformations and Reaction Outcomes

The reactivity of the this compound core is highly sensitive to the presence of substituents on both the indolinone ring and the benzylidene moiety. These substituents exert their influence through electronic (inductive and resonance) and steric effects.

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter reaction rates and even change the course of a reaction.

In the bromination of analogous 2-benzylidene-1,3-indandiones, the reaction rate is influenced by substituents on the benzylidene ring, with the order of rates being p-NO₂ > p-Cl > unsubstituted > p-OCH₃ at any given temperature. researchgate.net This demonstrates that EWGs accelerate the reaction by stabilizing the intermediate.

In the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, the presence of EWGs on either the oxindole (B195798) or phenyl ring can enhance the yield. nih.govbeilstein-journals.org However, these effects can sometimes be antagonistic; an EWG on the oxindole ring enhances C3–H acidity, while an EDG enhances the nucleophilicity of the corresponding carbanion. nih.gov

In the reductive metabolism of related 3-(indol-1-yl)-1,2-benzisoxazoles, introducing EWGs on either the benzisoxazole or indole (B1671886) ring increases the rate of substrate consumption. nih.gov Furthermore, substituents on the indole ring can shift the site of bond cleavage from the N-O bond to the C-N bond. nih.gov

Steric Effects: The size and position of substituents can dictate the regioselectivity of reactions by sterically hindering the approach of a reagent to a particular reaction site. As mentioned previously, steric factors in a 1,3-dipolar cycloaddition involving a related isatin-derived dipole were shown to cause a complete reversal of regioselectivity. arabjchem.org

The following table details the effect of substituents on the yield of selected (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, highlighting the interplay of electronic factors. nih.gov

| R¹ (on Oxindole) | R² (on Phenyl) | Yield (%) | Key Observation | Reference |

| H | H | 88 | Baseline yield for unsubstituted reactants. nih.gov | nih.gov |

| 5-Cl | H | 91 | EWG on oxindole slightly increases yield. nih.gov | nih.gov |

| 5-NO₂ | H | 92 | Strong EWG on oxindole increases yield. nih.gov | nih.gov |

| H | 4-Cl | 95 | EWG on phenyl group significantly increases yield. nih.gov | nih.gov |

| 5-Cl | 4-Cl | 96 | Combination of EWGs on both rings gives a very high yield. nih.gov | nih.gov |

| 5-OCH₃ | H | 83 | EDG on oxindole slightly decreases yield compared to unsubstituted. nih.gov | nih.gov |

Molecular and Cellular Mechanisms of Biological Activity of 2 Benzylidene 1,2 Dihydro Indol 3 One Analogues

Enzyme Inhibition Studies and Target Identification

Analogues of 2-benzylidene-1,2-dihydro-indol-3-one have been identified as potent inhibitors of several enzymes, highlighting their potential as therapeutic agents for a range of diseases.

The 2-oxo-indoline scaffold is a critical component for anticancer activity, targeting multiple enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). nih.gov These compounds often act by competing with ATP for binding to the enzyme's active site, thereby preventing phosphorylation and subsequent signal transduction. nih.gov

Src Proto-Oncogene Tyrosine Kinase (Src PTK): A series of 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-one and their corresponding 2-thione derivatives have been investigated as inhibitors of p60c-Src tyrosine kinase. nih.govkoreascience.kr Docking studies have shown that these compounds can bind to the active site of the enzyme. nih.govkoreascience.kr The thione derivatives generally exhibit greater inhibitory activity against tyrosine kinase than their oxo- counterparts. nih.govkoreascience.kr Specifically, (Z)-3-(4'-dimethylamino-benzylidene)-1,3-dihydro-indolin-2-thione and (Z)-3-(2',6'-dichloro-benzylidene)-1,3-dihydro-indolin-2-thione were identified as moderately active Src PTK inhibitors. researchgate.net

Cyclin-Dependent Kinase 2 (CDK2): The 3-(benzylidene)indolin-2-one scaffold has been utilized in the structure-based design of CDK2 inhibitors. nih.gov In silico studies suggest that the Z-diastereomer of these compounds has a better docking profile on the CDK2 enzyme compared to the E-diastereomer. nih.govrsc.org Sunitinib, an FDA-approved anticancer drug with an oxindole (B195798) core, is a known multi-kinase inhibitor that targets CDK2 among others. nih.gov

Raf Kinases: Benzylidene-1,3-dihydro-indol-2-one derivatives have been identified as inhibitors of cRaf-1 kinase, an enzyme that plays a role in cell proliferation through the Raf/MEK/ERK pathway. google.com Inhibition of cRaf-1 can negatively regulate cell death by modulating the activity of Bcl-2. google.com

Other Tyrosine Kinases: A novel benzylidene-indolinone, E/Z 6-Chloro-3-(3-trifluoromethyl-benzyliden)-1,3-dihydroindol-2-one, has shown potent anti-proliferative and pro-apoptotic properties in hepatocellular carcinoma (HCC) cell lines. nih.gov A receptor tyrosine kinase (RTK) array study revealed its ability to inhibit multiple tyrosine kinases, including IGF-1R, Tyro3, and EphA2. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, a multitarget therapeutic strategy is being explored. nih.gov A novel donepezil-like compound, 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one, has been identified as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govnih.govresearchgate.net The E isomeric form of this compound showed the best activity. nih.govnih.govresearchgate.net Further investigation into photoisomerizable 2-benzylideneindan-1-one analogs revealed that the pure E-isomer of the N-benzyl(ethyl)amino analog achieved low nanomolar AChE and high nanomolar MAO-B inhibition. nih.govnih.govresearchgate.net

Below is a table summarizing the inhibitory activities of selected 2-benzylideneindan-1-one analogues:

| Compound | Target Enzyme | IC50 (nM) |

| (E)-2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | AChE | ~115 |

| MAO-B | ~194 | |

| (E)-N-benzyl(ethyl)amino analog | AChE | 39 |

| MAO-B | 355 |

Data sourced from multiple studies. nih.govnih.govresearchgate.net

The therapeutic potential of this compound analogues extends beyond kinase and cholinesterase inhibition. Enzymatic transformations can modulate the ligand-receptor interactions of small molecules, affecting cellular processes. nih.gov For instance, enzymatic reactions can alter the binding stoichiometry between a ligand and a receptor. nih.gov Additionally, certain 2-benzylidene-1-indanone (B110557) derivatives have demonstrated anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines like IL-6 and TNF-α in lipopolysaccharide-stimulated murine peritoneal macrophages. scispace.com

Cell Cycle Modulation and Apoptosis Induction Research

A significant area of research for this compound analogues is their anticancer activity, which is often mediated through the modulation of the cell cycle and the induction of apoptosis.

Several studies have demonstrated the ability of these compounds to induce apoptosis in cancer cells.

Caspase Activation and PARP Cleavage: A series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides were identified as inducers of apoptosis through a cell- and caspase-based high-throughput screening assay. nih.gov Treatment of HCT116 colorectal cancer cells with a cyclic chalcone analogue, (E)-2-(2',4'-dimethoxybenzylidene)-1-tetralone, led to a significant increase in caspase-3 and -7 activity, resulting in the cleavage of poly-ADP-ribose polymerase (PARP). nih.gov Another benzylidene indanone derivative induced apoptosis in DU145 prostate cancer cells, as evidenced by PARP cleavage. nih.gov

Mitochondrial Pathway: The induction of apoptosis is often linked to the mitochondrial pathway. While direct studies on this compound analogues altering mitochondrial membrane potential are ongoing, it is a known mechanism for related compounds. Myo-inositol, for example, has been shown to be involved in maintaining mitochondrial membrane potential. mdpi.com Damage to the mitochondrial membrane can compromise ATP synthesis and impair cell function. mdpi.com

DNA Fragmentation: Apoptosis is characterized by specific morphological changes, including DNA fragmentation. nih.govnih.gov The TUNEL assay confirmed Q705-induced apoptosis in HCT116 cells. nih.gov

The following table highlights the pro-apoptotic effects of selected compounds:

| Compound | Cell Line | Apoptotic Mechanism |

| (E)-2-(2',4'-dimethoxybenzylidene)-1-tetralone (Q705) | HCT116 | Increased caspase-3, -7 activity; PARP cleavage |

| 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | DU145 | PARP cleavage |

| N′-(2-oxoindolin-3-ylidene)benzohydrazides | HCT116 | Caspase activation |

Data compiled from various research articles. nih.govnih.govnih.gov

In addition to inducing apoptosis, this compound analogues can arrest the cell cycle at specific phases, preventing cancer cell proliferation.

G2/M Phase Arrest: A benzylidene indanone derivative was found to induce G2/M phase arrest in both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov Similarly, the cyclic chalcone analogue Q705 caused a significant cell cycle arrest in the G2/M phase in HCT116 cells. nih.gov A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue also arrested the cell cycle of colorectal cancer cells at the G2/M phase. mdpi.comresearchgate.net

G1 Phase Arrest: Benzylidene derivatives of andrographolide have been shown to induce G1 arrest in breast and colon cancer cells. nih.gov This G1 arrest was associated with the downregulation of CDK4. nih.gov

S Phase Arrest: Some benzimidazole (B57391) derivatives have been shown to arrest the cell cycle in the S phase in SKOV3 and A549 cells. mdpi.com

The table below summarizes the cell cycle arrest mechanisms of different analogues:

| Compound | Cell Line | Cell Cycle Phase of Arrest | Associated Mechanism |

| 3-(3',4',5'-Trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one | MCF-7, MDA-MB-231 | G2/M | Not specified |

| (E)-2-(2',4'-dimethoxybenzylidene)-1-tetralone (Q705) | HCT116 | G2/M | Not specified |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue | Colorectal Cancer Cells | G2/M | Microtubule stabilization |

| 3,19-(2-bromobenzylidene) andrographolide (SRJ09) | MCF-7 | G1 | Downregulation of CDK4 |

| Benzimidazole derivative 13 | A549 | G1 | Not specified |

| Benzimidazole derivative 10 | SKOV3 | S and G2 | Not specified |

Modulation of Inflammatory Signaling Pathways

Analogues of this compound have been shown to interfere with key inflammatory signaling pathways, thereby reducing the inflammatory response. This is achieved through the inhibition of pro-inflammatory cytokine expression, disruption of critical signaling cascades, and impacting cellular adhesion processes.

A significant aspect of the anti-inflammatory activity of these analogues is their ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net These cytokines are pivotal in initiating and sustaining inflammatory responses. researchgate.net

One study highlighted a potent anti-inflammatory agent, a conjugate of N-substituted indole (B1671886) and aminophenylmorpholin-3-one, which effectively reduced the lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 in microglial cells by 71% and 53%, respectively. nih.gov Another N-acylhydrazone derivative of the indole scaffold also demonstrated a significant decrease in the levels of IL-6 and TNF-α. nih.gov The inhibition of these key cytokines suggests that these compounds can effectively dampen the inflammatory cascade at an early stage. Molecular docking studies further support these findings, indicating that these compounds likely target TNF-α and IL-6. nih.gov

The binding of TNF-α to its receptor is a critical step that activates the nuclear factor-kappa B (NF-κB) signaling pathway, leading to the production of other pro-inflammatory cytokines. manuscriptscientific.com By inhibiting TNF-α, these indole analogues can prevent the downstream activation of this pathway, thus mitigating a broader inflammatory response.

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound Analogues

| Compound Type | Cytokine Inhibited | Percentage of Inhibition | Cell Type |

| Conjugate of N-substituted indole and aminophenylmorpholin-3-one | TNF-α | 71% | Microglial cells |

| Conjugate of N-substituted indole and aminophenylmorpholin-3-one | IL-6 | 53% | Microglial cells |

| N-acylhydrazone derivative | TNF-α, IL-6 | Significant decrease | In vivo model |

The anti-inflammatory effects of this compound analogues are further attributed to their ability to disrupt the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.gov These pathways are central to the regulation of genes involved in inflammation. nih.gov

Upon stimulation by inflammatory signals like LPS, both NF-κB and MAPK pathways are activated, leading to the expression of pro-inflammatory genes. nih.gov Research has shown that certain indole derivatives can inhibit the nuclear translocation of NF-κB. nih.gov NF-κB is a key transcription factor that, under normal conditions, is sequestered in the cytoplasm. nih.gov During inflammation, it moves into the nucleus to activate the transcription of pro-inflammatory genes. nih.gov By preventing this translocation, the indole analogues effectively block the inflammatory gene expression.

The MAPK signaling pathway, which includes kinases like JNK, ERK, and p38, also plays a crucial role in activating transcription factors that promote the expression of inflammatory cytokines such as TNF-α. nih.gov The disruption of these signaling cascades by this compound analogues represents a key mechanism for their anti-inflammatory properties.

While direct evidence for the impact of this compound analogues on monocyte-epithelial adhesion is an area of ongoing research, their known anti-inflammatory activities suggest a potential role. The process of inflammation involves the migration of leukocytes, such as monocytes, from the bloodstream to the site of injury or infection. This migration is dependent on the adhesion of these cells to the vascular endothelium.

One study on an N-acylhydrazone derivative of indole, JR19, demonstrated a significant reduction in leukocyte migration in both peritonitis and subcutaneous air pouch assays in mice. nih.gov This finding suggests that the compound may interfere with the processes that govern cell adhesion and migration, which are critical components of the inflammatory response. The reduction in leukocyte migration could be a downstream effect of the decreased expression of cytokines and other inflammatory mediators that are responsible for upregulating adhesion molecules on endothelial cells.

Antimicrobial Action Mechanisms

In addition to their anti-inflammatory properties, analogues of this compound have shown promise as antimicrobial agents, with activities against both bacteria and fungi.

Several studies have pointed towards the interaction with bacterial DNA gyrase as a primary mode of action for the antibacterial effects of these compounds. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibiotics. escholarship.orgnih.gov

New gyramide analogues, which share structural similarities with the indole core, have been identified as potent inhibitors of DNA gyrase. escholarship.org These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. escholarship.org In vitro studies have shown that these analogues are potent inhibitors of the DNA supercoiling activity of DNA gyrase. escholarship.org Interestingly, E. coli strains resistant to other DNA gyrase inhibitors like ciprofloxacin and novobiocin showed little cross-resistance to these new gyramides, suggesting a unique mechanism of inhibition. escholarship.org

Further research has led to the discovery of novel dual bacterial topoisomerase II inhibitors, which target both DNA gyrase and topoisomerase IV. nih.govresearchgate.net This dual-targeting activity provides a broader spectrum of antibacterial action and may help in overcoming resistance. nih.gov The proposed mechanism involves the inhibition of the enzymatic activity of DNA gyrase, which is crucial for maintaining the proper topology of bacterial DNA. nih.gov Some compounds in this class act as catalytic inhibitors, while others may function as gyrase poisons, stabilizing the enzyme-DNA complex and leading to DNA strand breaks. nih.gov

The compound 3-benzylideneindolin-2-one (B1620751) has demonstrated significant antifungal activity against various dermatophyte species, which are a common cause of superficial cutaneous fungal infections. nih.govnih.gov

Studies have evaluated its efficacy against clinical isolates of Trichophyton mentagrophytes, Trichophyton rubrum, Microsporum gypseum, Microsporum canis, and Epidermophyton floccosum. nih.govnih.gov The compound exhibited consistent fungicidal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 8 mg/L and Minimum Fungicidal Concentrations (MFCs) ranging from 1 to 32 mg/L. nih.govnih.gov Time-kill assays confirmed a concentration-dependent fungicidal effect on the microconidia of these fungi. nih.govnih.gov

While the precise cellular targets for the antifungal activity of 3-benzylideneindolin-2-one are still under investigation, its fungicidal nature suggests that it may interfere with essential cellular processes, leading to fungal cell death. nih.gov The consistent activity against a range of dermatophytes highlights its potential as a lead compound for the development of new antifungal therapies. nih.govnih.gov

Table 2: Antifungal Activity of 3-Benzylideneindolin-2-one against Dermatophytes

| Dermatophyte Species | MIC Range (mg/L) | MFC Range (mg/L) |

| Trichophyton mentagrophytes | 0.25 - 8 | 1 - 32 |

| Trichophyton rubrum | 0.25 - 8 | 1 - 32 |

| Microsporum gypseum | 0.25 - 8 | 1 - 32 |

| Microsporum canis | 0.25 - 8 | 1 - 32 |

| Epidermophyton floccosum | 0.25 - 8 | 1 - 32 |

Structure-Activity Relationship (SAR) Elucidation for Mechanistic Insights

The biological activity of this compound, also known as 3-benzylideneindolin-2-one, and its analogues is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical scaffold influence potency and selectivity, thereby providing insights into their mechanism of action at a molecular level. Key aspects of SAR for this class of compounds involve the nature and position of substituents on both the indolin-2-one core and the benzylidene moiety, as well as the stereochemistry of the exocyclic double bond.

Impact of Substituent Nature and Position on Biological Potency

The substitution pattern on the aromatic rings of the this compound scaffold plays a pivotal role in modulating biological activity. Research has demonstrated that both electron-donating and electron-withdrawing groups can significantly enhance or diminish the potency of these compounds against various biological targets, including protein kinases and microbial enzymes. acs.orgnih.gov

Substituents on the Benzylidene Ring:

The phenyl ring of the benzylidene group is a common site for modification. The electronic properties and steric bulk of substituents at this position can dictate the compound's interaction with target proteins.

Electron-Withdrawing Groups: Groups such as nitro (NO2), cyano (CN), and halogens (F, Cl, Br) can influence the electronic distribution of the molecule and its ability to form hydrogen bonds or other interactions. For instance, in a series of N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivatives, substitutions on the benzoyl moiety showed varied cytotoxic properties. researchgate.net Specifically, electron-withdrawing substituents on the benzylidene ring have been shown to increase the antimicrobial activity of related 2-benzylidene-1,3-indandiones. imedpub.com

Electron-Donating Groups: Methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups are common electron-donating substituents. Studies on 3-benzylidene-indolin-2-one derivatives have revealed that the presence and position of hydroxyl groups are critical for activity. In the context of inhibiting tau protein aggregation, a key factor in Alzheimer's disease, it was found that a higher degree of hydroxylation on the benzylidene ring leads to greater activity. nih.gov Similarly, derivatives with bulky groups on the phenyl ring have shown high selectivity toward inhibiting Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases. acs.org The 3,4,5-trimethoxy substituted derivative of N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide emerged as a particularly potent inhibitor against several tumor cell lines. researchgate.net

Heteroaryl Rings: Replacing the benzylidene phenyl ring with a five-membered heteroaryl ring has been found to confer high specificity against Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) tyrosine kinase activity. acs.org

Substituents on the Indolin-2-one Ring:

Modifications to the indolin-2-one core are also critical for determining biological potency and selectivity.

Position 5 and 6: Substitutions at the 5 and 6-positions of the indolin-2-one ring can significantly impact activity. For example, a chloro group at the 6-position is a feature in several potent derivatives. nih.gov The introduction of a methyl group at the 5-position of the indolinone core in certain benzohydrazide derivatives was part of the structure of the most potent compounds identified. researchgate.net

Nitrogen (N1) Substitution: The nitrogen atom of the indolin-2-one ring can be substituted, often with benzyl (B1604629) or benzenesulfonyl groups. This position is crucial for modulating properties like anti-angiogenic activity. For example, a series of (Z)-(±)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ols and their derivatives were evaluated, where substituents on the N-benzyl moiety played a role in their inhibitory effects. nih.gov

The following table summarizes the effects of various substituents on the biological activity of this compound analogues based on reported findings.

| Scaffold Position | Substituent | Effect on Biological Activity | Target/Activity |

| Benzylidene Ring | Bulky Groups | High selectivity | EGF and Her-2 RTK inhibition acs.org |

| Benzylidene Ring | 3,4,5-trimethoxy | Potent inhibition | Cytotoxicity in tumor cell lines researchgate.net |

| Benzylidene Ring | Increased Hydroxylation | Increased potency | Inhibition of tau aggregation nih.gov |

| Benzylidene Ring | Electron-withdrawing | Increased potency | Antimicrobial activity imedpub.com |

| Indolin-2-one Core | 5-membered heteroaryl ring (instead of benzylidene) | High specificity | VEGF (Flk-1) RTK inhibition acs.org |

| Indolin-2-one Core | 5-methyl | Part of potent derivatives | Cytotoxicity in tumor cell lines researchgate.net |

Stereochemical Influences on Activity (E/Z isomerism)

The synthesis of these compounds, typically through condensation reactions, often yields a mixture of isomers, with the E-isomer commonly being the major or thermodynamically more stable product. nih.govresearchgate.net The distinction between E and Z isomers can be made using spectroscopic techniques like ¹H NMR, where the chemical shift of the vinylic proton is characteristic for each isomer. researchgate.net

The stability and interconversion of these isomers can be influenced by external factors such as solvents, temperature, and light. nih.govresearchgate.net For instance, controlled E-Z isomeric motion can be achieved using microfluidic photoreactors, allowing for the selective generation of the desired isomer. researchgate.net

The biological importance of this stereoisomerism is significant. Different isomers can exhibit distinct biological profiles, with one isomer often being significantly more active than the other. For example, studies on related anti-angiogenic quinuclidine analogues specifically focused on the activity of the (Z)-isomers. nih.gov The ability of a molecule to adopt a specific geometric configuration is essential for optimal interaction with the target protein. Structure-activity relationship analyses have determined that compounds with an extended side chain at the C-3 position of the indolin-2-one exhibit high potency and selectivity against Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) receptor tyrosine kinases, a feature that is directly influenced by the E/Z configuration. acs.org

The presence of a specific isomer can therefore be a prerequisite for potent biological activity. The investigation of pure, stable isomers is essential for accurate SAR elucidation and for understanding the precise molecular interactions that underpin their mechanism of action.

| Isomer Type | Prevalence | Key Distinguishing Feature | Significance |

| E-isomer | Often the major, more stable product in syntheses nih.govresearchgate.net | Distinct ¹H NMR chemical shift for the vinylic proton compared to the Z-isomer researchgate.net | The specific geometry is crucial for binding to biological targets and determining overall activity. |

| Z-isomer | Can be formed; interconversion is possible under certain conditions (e.g., light) researchgate.net | Distinct ¹H NMR chemical shift for the vinylic proton compared to the E-isomer researchgate.net | Can exhibit different biological activity compared to the E-isomer; specific isomers are investigated for certain activities (e.g., anti-angiogenesis) nih.gov |

Advanced Spectroscopic and Structural Characterization in Research of 2 Benzylidene 1,2 Dihydro Indol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of the 2-benzylidene-1,2-dihydro-indol-3-one scaffold. emerypharma.comemory.edu It provides detailed information about the chemical environment of each atom, enabling complete structural assignment and analysis of its conformation in solution. doi.org

1D and 2D NMR Techniques for Complex Scaffolds

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in structural analysis. emerypharma.comomicsonline.org The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). emerypharma.com For instance, in the ¹H NMR spectrum of (E)-3-benzylideneindolin-2-one, characteristic signals for the vinylic proton and aromatic protons of both the indolinone and benzylidene moieties are observed. rsc.org

However, due to the complexity of the overlapping signals in the aromatic region of these molecules, 2D NMR techniques are often essential for complete and unambiguous assignment. omicsonline.orgipb.pt Experiments like ¹H-¹H Correlation Spectroscopy (COSY) are used to identify protons that are coupled to each other, helping to trace out the spin systems within the molecule. emerypharma.com Heteronuclear 2D techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). omicsonline.org These correlations provide a complete and definitive map of the molecular structure. For example, HMBC can be used to confirm the connectivity between the benzylidene group and the C3 position of the indolin-2-one core by showing a correlation between the vinylic proton and the C3 carbon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for (E)-3-benzylideneindolin-2-one

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| NH | ~8.04 (s, 1H) | - |

| Vinylic CH | ~7.77 (s, 1H) | ~127.9 |

| Indolinone C2 (C=O) | - | ~173.8 |

| Indolinone C3 | - | ~134.7 |

| Aromatic CHs | ~6.79-7.59 (m) | ~115.2-148.2 |

Data is illustrative and can vary based on solvent and substitution. rsc.org

Conformation and Configuration Analysis (e.g., E/Z isomers)

The double bond at the 3-position of the indolin-2-one core allows for the existence of E (entgegen) and Z (zusammen) geometric isomers. nih.gov NMR spectroscopy is a powerful method to differentiate and quantify these isomers. researchgate.netnih.govniscpr.res.in The spatial arrangement of the substituents around the double bond leads to distinct chemical shifts for the protons and carbons near the double bond. researchgate.net

The configuration of the E/Z diastereomers can be definitively confirmed using 2D Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govnih.gov The NOESY experiment detects protons that are close in space. For the Z-isomer, a Nuclear Overhauser Effect (NOE) interaction is typically observed between the vinylic proton and the H4 proton of the indolin-2-one ring. nih.gov Conversely, in the E-isomer, an NOE is expected between the protons on the benzylidene ring (H2', H6') and the H4 proton of the indolinone ring. nih.gov The relative stability and interconversion kinetics of these isomers can also be studied by monitoring the changes in their respective NMR signals over time or under different conditions, such as light irradiation. nih.govnih.gov For example, it has been shown that some 3-(benzylidene)indolin-2-one derivatives can undergo isomerization in solution, and the ratio of E to Z isomers can be determined from the integration of their unique NMR signals. nih.gov

X-ray Crystallography for Three-Dimensional Structure Determination and Binding Mode Analysis

X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Elucidation of Solid-State Molecular Conformation

Single-crystal X-ray diffraction analysis of this compound confirms its molecular structure and reveals its conformation in the crystalline state. For example, the crystal structure of 3-[(E)-benzylidene]indolin-2-one showed that the indolin-2-one fused-ring system is nearly planar. researchgate.net The phenyl ring is typically twisted out of the plane of the indolinone core. researchgate.net This analysis also details intermolecular interactions, such as hydrogen bonding. In the crystal packing of the E-isomer, molecules can form dimers through N—H···O hydrogen bonds, creating a stable supramolecular structure. researchgate.net

Table 2: Selected Crystallographic Data for 3-[(E)-Benzylidene]indolin-2-one

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 3.9796 (3) |

| b (Å) | 22.2266 (19) |

| c (Å) | 12.2484 (10) |

| β (°) | 95.027 (1) |

| V (ų) | 1079.24 (15) |

| Z | 4 |

Data obtained at T = 100 K. researchgate.net

Co-crystallization Studies with Biological Targets for Ligand-Protein Interaction Mapping

While specific co-crystallization studies for the parent compound this compound with a biological target were not found in the provided search context, this technique is a cornerstone in drug design for its derivatives. By obtaining a crystal structure of a derivative bound to a protein (e.g., a kinase), researchers can visualize the precise binding mode. This allows for the mapping of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. This structural information is invaluable for understanding the mechanism of action and for the rational design of new, more potent and selective inhibitors.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. uni-saarland.de It is routinely used to confirm the molecular weight of synthesized compounds and to gain structural information through the analysis of fragmentation patterns. whitman.edunih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion, confirming that the correct compound has been synthesized. rsc.org For this compound derivatives, techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺. rsc.orgnih.gov

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides a fingerprint of the molecule's structure. uni-saarland.deyoutube.com By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the structure of different parts of the molecule. nih.gov Common fragmentation pathways for this class of compounds might involve cleavage of the benzylidene group or fragmentations within the indolinone ring system. This analysis helps to confirm the identity of the compound and can be used to distinguish between isomers that might have the same molecular weight but different connectivity or stereochemistry.

Table 3: Common Ions Observed in Mass Spectrometry of 2-Benzylideneindolin-2-one Derivatives

| Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodium adduct of the molecular ion |

| Fragment Ions | Result from the cleavage of specific bonds within the molecule, providing structural clues. |

The specific m/z values depend on the exact molecular formula of the derivative.

UV-Visible and Infrared (IR) Spectroscopy for Electronic and Vibrational Properties in Research Context

Spectroscopic techniques are fundamental tools in the study of molecular structures, providing critical insights into the electronic and vibrational characteristics of compounds like this compound. UV-Visible spectroscopy elucidates electronic transitions within the conjugated system, while Infrared (IR) spectroscopy identifies functional groups and describes their vibrational modes. These methods are indispensable for confirming the structure and understanding the electronic nature of this class of molecules.

Electronic Properties by UV-Visible Spectroscopy

The UV-Visible spectrum of this compound and its derivatives is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the molecule's extensive chromophore. The system's conjugation, which spans the benzylidene group and the indolin-2-one core, is primarily responsible for its absorption in the UV and visible regions.

Research has shown that the position of the absorption maxima (λmax) is sensitive to the molecular geometry (E/Z isomerism) and the polarity of the solvent. researchgate.net The (E)-isomer is typically the more thermodynamically stable and commonly obtained product in syntheses. researchgate.net The electronic absorption of these compounds often exhibits positive solvatochromism, where a bathochromic (red) shift is observed with increasing solvent polarity, indicating that the transitions possess significant charge-transfer character. researchgate.net

In a study of analogous (E)-2-benzylidene-1-indanones, which share a similar conjugated system, the absorption maxima were found to shift to longer wavelengths in more polar solvents. This effect is attributed to the stabilization of the more polar excited state relative to the ground state. For instance, the unsubstituted (E)-2-benzylidene-1-indanone shows a λmax of 324 nm in n-hexane, which shifts to 337 nm in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This behavior is indicative of a π→π* transition with substantial charge-transfer character. researchgate.net The λmax values for the (E) and (Z) isomers of 3-benzylideneindolin-2-one (B1620751) have been investigated in DMF solvent, contributing to the understanding of their photochemical properties. researchgate.net

Interactive Table: Representative UV-Vis Absorption Maxima (λmax) of (E)-2-Benzylidene-1-indanone in Various Solvents

This table illustrates the solvent effect on a structurally similar compound, demonstrating the typical solvatochromic shifts observed for this class of molecules.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | 324 |

| Dioxane | 2.21 | 327 |

| Diethyl ether | 4.34 | 325 |

| Acetonitrile | 37.50 | 332 |

| Dimethyl sulfoxide | 46.70 | 337 |

| Data derived from a study on (E)-2-benzylidene-1-indanone, a close structural analog. researchgate.net |

Vibrational Properties by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. In the context of this compound, IR spectroscopy provides definitive evidence for its key structural features.

The IR spectrum of this compound and its derivatives typically displays several characteristic absorption bands:

N-H Stretching: A band in the region of 3400-3200 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the indolinone ring. nih.gov In solid-state spectra, this band can be broadened due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic and vinylic C-H stretching vibrations are generally observed as a group of weaker bands in the 3100-3000 cm⁻¹ region. scirp.org

C=O Stretching: The carbonyl group (C=O) of the lactam (amide) in the indolinone ring gives rise to a strong, sharp absorption band. This band is typically found in the range of 1710-1680 cm⁻¹. nih.gov Its precise position can be influenced by hydrogen bonding and conjugation.

C=C Stretching: The stretching vibration of the exocyclic C=C double bond of the benzylidene moiety and the C=C bonds within the aromatic rings appear in the 1625-1580 cm⁻¹ region. nih.gov In some cases, the C=O and C=C stretching vibrations can be mixed, leading to a broad absorption band in the 1595-1545 cm⁻¹ range, as seen in related indanone complexes. researchgate.net

Interactive Table: Principal IR Absorption Bands for this compound and Related Structures

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Lactam N-H | 3400 - 3200 | Medium-Strong |

| C-H Stretch | Aromatic/Vinylic | 3100 - 3000 | Weak-Medium |

| C=O Stretch | Lactam C=O | 1710 - 1680 | Strong |

| C=C Stretch | Alkene/Aromatic | 1625 - 1580 | Medium-Variable |

These spectroscopic signatures are crucial for the structural confirmation of this compound and its derivatives in research, providing a reliable method for characterization following synthesis. koreascience.kr

Theoretical and Computational Chemistry Investigations of 2 Benzylidene 1,2 Dihydro Indol 3 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the molecule's electronic structure, which in turn governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as molecules. chemrxiv.orgarxiv.org It is widely used to predict the ground state properties of molecules, including optimized geometries, bond lengths, bond angles, and vibrational frequencies. chemrxiv.org The theory is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. utep.edu

For 2-Benzylidene-1,2-dihydro-indol-3-one, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. These calculations can precisely predict the planarity of the ring systems and the orientation of the benzylidene group relative to the indolinone core. Although specific DFT studies detailing the bond lengths and angles of the unsubstituted parent compound are not extensively published, this theoretical approach is fundamental in the broader research on its derivatives. chemrxiv.org Such studies provide the foundational geometric and electronic data necessary for more complex analyses like molecular docking.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity and electronic transitions. wikipedia.orgwikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. wikipedia.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. wikipedia.orglibretexts.org For this compound, FMO analysis helps in understanding its reaction mechanisms and its potential to interact with biological targets. While precise energy values for the parent compound are not detailed in the available literature, related studies on derivatives utilize FMO analysis to predict reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data

This table illustrates the typical data generated from an FMO analysis. The values are conceptual and represent the type of information obtained from DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| Energy Gap (ΔE) | 4.1 | HOMO-LUMO gap; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. researchgate.netavogadro.cc It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values. bhu.ac.inchemrxiv.org Typically, red areas signify regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netbhu.ac.in

For this compound, an MEP map would reveal the most reactive sites for intermolecular interactions. The region around the carbonyl oxygen of the indolinone ring is expected to be highly negative (red), making it a primary site for hydrogen bond donation. Conversely, the hydrogen atom attached to the indolinone nitrogen (N-H) would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. These electrostatic features are crucial for predicting how the molecule will orient itself within the binding pocket of a protein. scispace.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

Molecular docking studies have identified this compound and its derivatives as promising ligands for several important biological targets.

Aurora A Kinase: Derivatives of (E)-3-benzylideneindolin-2-one have been investigated as potential allosteric inhibitors of Aurora A kinase, a key regulator of the cell cycle and a target in cancer therapy. nih.govrsc.org Docking studies predicted that these compounds bind to an allosteric site on the enzyme. For example, derivatives with hydroxyl groups can form key interactions with residues such as Glu183. nih.gov The most potent derivatives exhibit strong inhibitory activity and high affinity for the kinase. nih.govrsc.org

α-Synuclein Fibrils: This scaffold has also been evaluated for its ability to bind to α-synuclein fibrils, which are associated with neurodegenerative disorders like Parkinson's disease. nih.govnih.gov While the parent compound shows modest affinity, derivatives with an extended diene structure and N-benzyl substitution on the indolinone ring show significantly increased binding affinity and selectivity. nih.govnih.govacs.org

Tyrosinase: The indolin-2-one scaffold is also a known inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov Docking studies of related inhibitors suggest that the carbonyl group and hydroxyl substituents on the benzylidene ring are critical for binding. These groups are predicted to interact with key residues like Asn260 and the copper ions present in the enzyme's active site. nih.govnih.gov